

Solubility and stability of 4-(Trifluoromethyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanone

Cat. No.: B120454

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **4-(Trifluoromethyl)cyclohexanone**

Abstract

4-(Trifluoromethyl)cyclohexanone (CAS No. 75091-99-5) is a pivotal fluorinated building block in modern medicinal and agrochemical development.^{[1][2]} Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, including enhanced metabolic stability and lipophilicity in derivative compounds.^{[2][3]} A comprehensive understanding of its solubility and chemical stability is therefore a prerequisite for its effective application in synthetic chemistry, process development, and formulation. This guide provides a detailed analysis of these core parameters, supported by field-proven experimental protocols and authoritative references, to empower researchers in leveraging this versatile intermediate.

Physicochemical Profile and Introduction

4-(Trifluoromethyl)cyclohexanone is a colorless to yellow liquid with a molecular formula of C₇H₉F₃O and a molecular weight of 166.14 g/mol.^{[3][4]} The structure consists of a cyclohexanone ring substituted at the 4-position with a highly electronegative trifluoromethyl group. This CF₃ moiety is the primary driver of the molecule's distinct properties, influencing the reactivity of the ketone and the overall stability and solubility of the compound.^[3] Its role as a synthetic intermediate is critical for introducing the CF₃ group into more complex molecular scaffolds, a common strategy in drug design to enhance biological efficacy and pharmacokinetic profiles.^{[1][2]}

Property	Value	Source
CAS Number	75091-99-5	[1] [4] [5]
Molecular Formula	C ₇ H ₉ F ₃ O	[1] [4] [5]
Molecular Weight	166.14 g/mol	[4] [5] [6]
Appearance	Colorless to yellow liquid	[1] [3]
Density	~1.221 g/mL at 25 °C	[4] [6]
Boiling Point	67-68 °C (at 16 mmHg)	[5]
Flash Point	76.7 °C (170.1 °F)	[4] [6]
Refractive Index	n _{20/D} ~1.400	[4] [6]

Solubility Profile

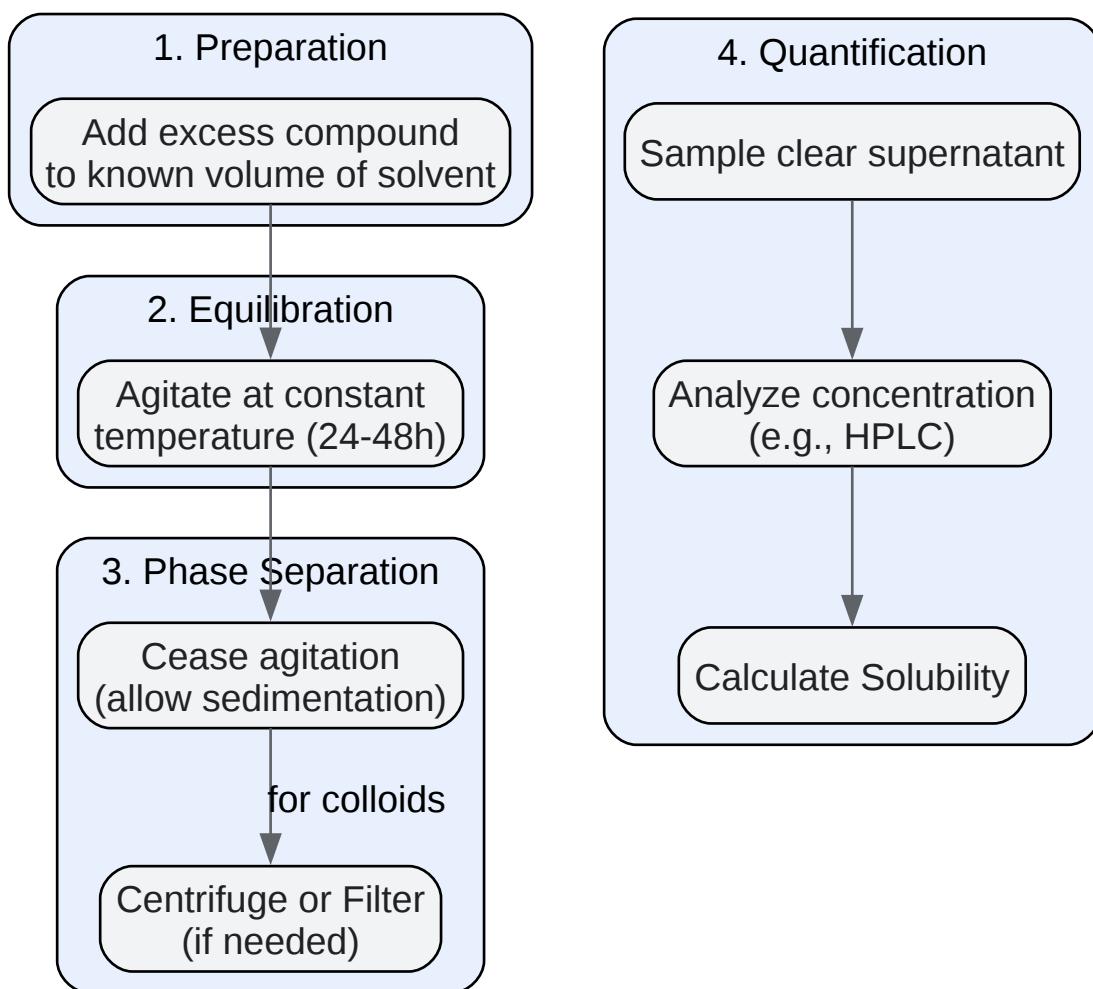
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both reaction media and biological systems. The dual nature of **4-(Trifluoromethyl)cyclohexanone**—possessing a polar ketone group and a nonpolar fluorinated aliphatic ring—results in a nuanced solubility profile.

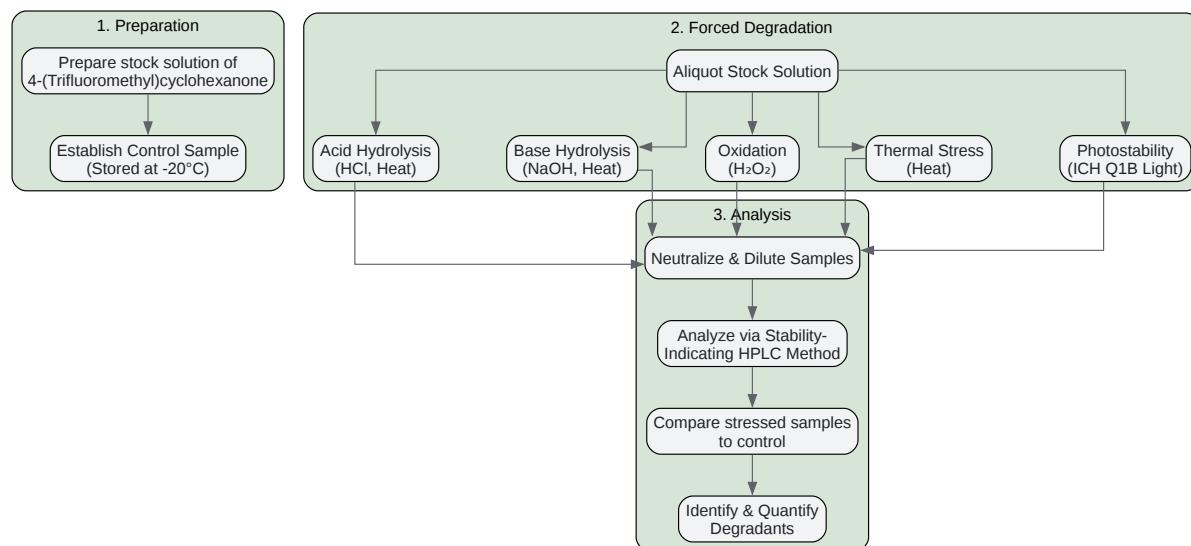
Qualitative and Quantitative Solubility

General assessments consistently describe **4-(Trifluoromethyl)cyclohexanone** as being soluble in common organic solvents while remaining only sparingly soluble in water.[\[1\]](#) This is characteristic of small ketones where the hydrophobic character of the carbon backbone and the lipophilic CF₃ group outweighs the hydrophilic contribution of the single carbonyl oxygen.[\[7\]](#) [\[8\]](#)

While precise quantitative data is not extensively published, the expected solubility trend is summarized below. This table is based on the principle of "like dissolves like" and general solubility data for analogous cyclic ketones and fluorinated compounds.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Aqueous	Water, PBS (pH 7.4)	Sparingly Soluble / Insoluble	The large, nonpolar trifluoromethylcyclohexyl scaffold dominates, limiting interaction with the highly polar water network. [1] [7] [8]
Polar Aprotic	Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)	Soluble / Miscible	These solvents can engage in dipole-dipole interactions with the ketone group while also solvating the nonpolar regions of the molecule.
Polar Protic	Ethanol, Methanol, Isopropanol	Soluble / Miscible	The alkyl chains of the alcohols effectively solvate the cyclohexane ring, while the hydroxyl group can hydrogen bond with the ketone's oxygen. [9]
Nonpolar	Dichloromethane (DCM), Chloroform, Toluene, Hexanes	Soluble / Miscible	Van der Waals forces between these solvents and the nonpolar structure of the compound drive solubility. [10]


Causality Behind Solubility Determination: The Shake-Flask Method


To quantitatively determine solubility, the shake-flask method (OECD Guideline 105) is the gold standard. Its trustworthiness stems from its basis in achieving thermodynamic equilibrium. The system is self-validating: by agitating the compound in the solvent for an extended period (typically 24-48 hours), we ensure the solution is truly saturated. Analysis at multiple time points confirms that equilibrium has been reached when the concentration of the solute plateaus.

Protocol 2.2.1: Solubility Determination via Shake-Flask Method

- Preparation: Add an excess amount of **4-(Trifluoromethyl)cyclohexanone** to a known volume of the test solvent (e.g., Water, Ethanol, Dichloromethane) in a sealed, screw-cap vial. The excess solid ensures that saturation will be achieved.
- Equilibration: Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to allow the system to reach thermodynamic equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours. This allows the undissolved material to sediment. For colloidal suspensions, centrifugation or filtration (using a filter chemically inert to the solvent and compound) is required.
- Sampling: Carefully extract an aliquot from the clear, supernatant phase.
- Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[11] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Visualization 2.2.2: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5 [sigmaaldrich.com]
- 5. 4-(Trifluoromethyl)cyclohexanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5 [sigmaaldrich.com]
- 7. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]
- 8. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- To cite this document: BenchChem. [Solubility and stability of 4-(Trifluoromethyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120454#solubility-and-stability-of-4-trifluoromethyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com